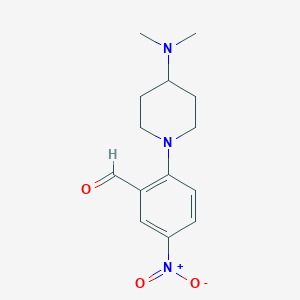

2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde

Description

BenchChem offers high-quality 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-[4-(dimethylamino)piperidin-1-yl]-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-15(2)12-5-7-16(8-6-12)14-4-3-13(17(19)20)9-11(14)10-18/h3-4,9-10,12H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATQAWLHXUBATG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

chemical and physical properties of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is a complex organic molecule that holds significant potential as a building block in medicinal chemistry and drug discovery. Its structure, incorporating a substituted piperidine ring attached to a nitro-functionalized benzaldehyde, presents a unique combination of functionalities that can be exploited for the synthesis of novel therapeutic agents. The piperidine moiety is a common scaffold in many FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[1] The 4-(dimethylamino) substitution on the piperidine ring introduces a basic nitrogen center, which can be crucial for target engagement and modulating solubility. Furthermore, the nitrobenzaldehyde portion of the molecule offers a reactive aldehyde handle for further chemical modifications and the nitro group, a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can be a key pharmacophore in certain drug classes, including antibacterial and anticancer agents.[2][3][4][5]

This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and an exploration of the potential applications of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde in drug development.

Chemical and Physical Properties

Detailed experimental data for 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is not extensively reported in publicly available literature. However, based on the analysis of its structural components and data from analogous compounds, we can predict its key physicochemical properties.

| Property | Predicted Value/Information |

| CAS Number | 1157005-30-5 |

| Molecular Formula | C₁₄H₁₉N₃O₃ |

| Molecular Weight | 277.32 g/mol |

| Appearance | Likely a yellow to orange crystalline solid, characteristic of many nitroaromatic compounds.[6][7] |

| Melting Point | Expected to be a solid with a distinct melting point. For comparison, the related compound 5-nitro-2-(piperidin-1-yl)benzaldehyde has a melting point of 75-77 °C.[6] |

| Solubility | Expected to have limited solubility in water but should be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. The dimethylamino group may slightly increase aqueous solubility at acidic pH. |

| pKa | The dimethylamino group on the piperidine ring is expected to have a pKa in the range of 8-10, making it basic. |

Synthesis of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde

The most plausible synthetic route to 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is via a nucleophilic aromatic substitution (SNAAr) reaction. This well-established reaction class is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group.[8]

Reaction Scheme:

Caption: Proposed synthesis of the target compound.

Experimental Protocol:

This protocol is adapted from the synthesis of a similar compound, 5-nitro-2-(piperidin-1-yl)benzaldehyde.

Materials:

-

2-Chloro-5-nitrobenzaldehyde

-

4-(Dimethylamino)piperidine

-

Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

-

Dichloromethane (DCM)

-

Water

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitrobenzaldehyde (1.0 eq) in anhydrous DMF.

-

Addition of Reagents: To this solution, add 4-(dimethylamino)piperidine (1.1 eq) and potassium carbonate (2.0 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash with water (2 x volumes) and then with brine (1 x volume).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF is chosen to solubilize the reactants and facilitate the SNAAr reaction, which proceeds through a charged intermediate (Meisenheimer complex).[8]

-

Base: An inorganic base like potassium carbonate is used to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product. A non-nucleophilic base is essential to avoid competing reactions with the electrophilic starting material.

-

Temperature: Heating is typically required to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, separating the desired product from unreacted starting materials and byproducts.

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

-

Aldehyde Proton: A singlet between δ 9.8 and 10.2 ppm.

-

Aromatic Protons: Three protons on the nitro-substituted benzene ring, likely appearing as a doublet, a doublet of doublets, and a singlet in the region of δ 7.5-8.5 ppm. The electron-withdrawing nitro group will deshield these protons.

-

Piperidine Protons: A complex series of multiplets for the piperidine ring protons between δ 1.5 and 3.5 ppm. The protons on the carbons adjacent to the nitrogen attached to the aromatic ring will be shifted downfield.

-

Dimethylamino Protons: A singlet for the six protons of the two methyl groups on the 4-position nitrogen of the piperidine ring, likely appearing around δ 2.2-2.5 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Aldehyde Carbonyl: A signal in the range of δ 185-195 ppm.

-

Aromatic Carbons: Six signals for the carbons of the benzene ring, with the carbon bearing the nitro group being significantly downfield. The carbon attached to the piperidine nitrogen will also be downfield.

-

Piperidine Carbons: Signals for the five distinct carbons of the piperidine ring, typically in the range of δ 20-60 ppm.

-

Dimethylamino Carbons: A signal for the two equivalent methyl carbons around δ 40-45 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretch (Aldehyde): A strong absorption band around 1700-1720 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong absorption bands, one symmetric and one asymmetric, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

C-N Stretch: Absorptions in the fingerprint region corresponding to the C-N bonds of the piperidine and dimethylamino groups.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 277.32).

-

Fragmentation: Expect fragmentation patterns corresponding to the loss of the aldehyde group, the nitro group, and fragmentation of the piperidine ring.

Reactivity and Potential Applications in Drug Discovery

The unique structural features of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde make it a versatile scaffold for the synthesis of a diverse range of potential drug candidates.

Reactivity:

-

Aldehyde Functionalization: The aldehyde group is a versatile handle for a variety of chemical transformations, including reductive amination to form secondary amines, Wittig reactions to form alkenes, and condensation reactions to form Schiff bases and other heterocyclic systems.

-

Nitro Group Reduction: The nitro group can be selectively reduced to an amino group, which can then be further functionalized. This transformation opens up possibilities for creating a new set of derivatives with different electronic and pharmacological properties. The resulting 2-amino-5-(4-(dimethylamino)piperidin-1-yl)benzaldehyde would be a valuable intermediate for the synthesis of quinazolines and other fused heterocyclic systems.

-

Nucleophilic Aromatic Substitution: While the piperidine group is already installed via this mechanism, further substitution on the aromatic ring is unlikely under standard conditions due to the presence of the electron-donating amino group.

Potential Therapeutic Applications:

The structural motifs present in this molecule are found in a variety of biologically active compounds.

Caption: Potential applications of the core scaffold.

-

Oncology: The piperidine scaffold is a common feature in many kinase inhibitors used in cancer therapy. The 4-aminopiperidine moiety, in particular, has been explored for its role in enhancing the potency and selectivity of various inhibitors.[9]

-

Central Nervous System (CNS) Disorders: The lipophilic nature of the piperidine ring can facilitate blood-brain barrier penetration, making this scaffold attractive for the development of drugs targeting CNS disorders. 4-aminopiperidine derivatives have been investigated as cognition-enhancing agents.[9]

-

Infectious Diseases: Nitroaromatic compounds have a long history of use as antimicrobial agents. The nitro group can undergo bioreduction in anaerobic bacteria and protozoa to form radical species that are toxic to the microorganisms.[2][3]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde. Although specific toxicity data is not available, based on related compounds, it should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][10][11][12][13]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[10][11][13]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8][10][13]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its unique combination of a functionalized piperidine ring and a reactive nitrobenzaldehyde core provides a versatile platform for the synthesis of diverse and complex molecules. While detailed experimental data on its properties are currently limited, this guide provides a solid foundation for researchers to begin exploring its synthetic utility and potential applications in the development of novel therapeutics. Further investigation into the biological activities of derivatives of this scaffold is warranted and could lead to the discovery of new and effective treatments for a range of diseases.

References

- Abreu, P. A., et al. (2023).

- Chen, J., et al. (2022). Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Journal of Molecular Structure, 1250, 131793.

- Khan, M. A., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Molecular Structure, 1284, 135359.

- Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306.

- BenchChem. (2025). A Comparative Analysis of 2-Chloro-5-nitrobenzaldehyde and 2-nitrobenzaldehyde in Synthetic Chemistry.

- MDPI. (2021).

- Techno PharmChem. (n.d.).

- de Souza, G. E. P., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624.

- Kang, J. H., et al. (2016). Identification of novel aminopiperidine derivatives for antibacterial activity against Gram-positive bacteria. Bioorganic & Medicinal Chemistry Letters, 26(13), 3043-3047.

- BenchChem. (2025). 2-Nitrobenzaldehyde: A Comprehensive Technical Guide to Safety and Handling.

- Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-216.

- Casy, A. F., & Myers, J. L. (1964). The Chemistry and Pharmacology of Some 4-Aminopiperidines and Their Derivatives 1a. Journal of the Chemical Society, 4639.

- Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.

- Ivanova, Y., & Gevrenova, R. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 3396.

- BenchChem. (2025). An In-depth Technical Guide to 2-Chloro-5-nitrobenzaldehyde (CAS: 6361-21-3).

- Sigma-Aldrich. (2020).

- Štefane, B., & Požgan, F. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. ARKIVOC, 2005(11), 185-194.

- Fisher Scientific. (n.d.).

- BenchChem. (2025). Synthesis of 2-Amino-3,5-dibromobenzaldehyde from o-Nitrobenzaldehyde: A Technical Guide.

- Meng, C., et al. (2015). 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. The Royal Society of Chemistry.

- Valsynthese SA. (2022).

- Google Patents. (n.d.).

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR.

- SpectraBase. (n.d.). 4-Piperidineamin, N-(2-(dimethylamino)ethyl)-N-methyl-, 1-acetyl- - Optional[Vapor Phase IR] - Spectrum.

- Apollo Scientific. (n.d.). 4-(Dimethylamino)piperidine.

- SpectraBase. (n.d.). 1,2-Dimethyl-4(dimethylamino)piperidine, dihydrochloride - Optional[Raman] - Spectrum.

- Al-Hamdani, A. A. S., & Al-Zoubi, W. (2015). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts.

- PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine.

- Al-Mawel, L. (2024). 2-Nitrobenzaldehyde: Key Properties and Applications in Analytical Chemistry. ChemAnalyst.

- Santa Cruz Biotechnology. (n.d.). 4-(Dimethylamino)piperidine.

- Guidechem. (n.d.). 2-Nitrobenzaldehyde 552-89-6 wiki.

- PubChemLite. (n.d.). 4-(dimethylamino)piperidine-4-carbonitrile (C8H15N3).

- Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering.

- SpectraBase. (n.d.). 4-Dimethylamino-pyridine - Optional[1H NMR] - Chemical Shifts.

- Ngoudjou, L. E. T., et al. (2023). Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1-carbothioamide. Moroccan Journal of Chemistry.

- BLDpharm. (n.d.). 1707357-96-7|5-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde.

- National Institute of Standards and Technology. (2012). 13C - NMR Absorptions of Major Functional Groups.

- Sigma-Aldrich. (n.d.). 4-dimethylamino-piperidine for sale.

- MilliporeSigma. (n.d.). NMR Chemical Shifts of Impurities.

- Oregon State University. (2022). 13C Chemical Shift Table.

- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Chemoselective, Regioselective, and Positionally Selective Fluorogenic Stapling of Unprotected Peptides.

- National Institute of Standards and Technology. (n.d.). Piperidine - the NIST WebBook.

- Korneichuk, A. Y., et al. (2019). IR spectra of 4-piperidinemethanol solutions.

- Gregory, K. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Sigma-Aldrich. (n.d.). 4-dimethylamino-piperidine for sale.

- Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.

Sources

- 1. mdpi.com [mdpi.com]

- 2. scielo.br [scielo.br]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. valsynthese.ch [valsynthese.ch]

- 9. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. technopharmchem.com [technopharmchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 13. labbox.es [labbox.es]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral features, underpinned by fundamental principles of NMR spectroscopy and supported by data from related structural analogs.

Introduction to Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a multi-functionalized molecule such as 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde, NMR is indispensable for confirming its synthesis and structural integrity.

The subject molecule integrates several key functional groups that influence its electronic and, consequently, its spectral properties: a nitro-substituted benzaldehyde ring and a dimethylamino-substituted piperidine ring. The electron-withdrawing nature of the nitro and aldehyde groups significantly deshields the aromatic protons and carbons, leading to downfield chemical shifts. Conversely, the electron-donating piperidine and dimethylamino groups induce upfield shifts for adjacent nuclei. The interplay of these electronic effects results in a unique NMR fingerprint for the molecule.

Molecular Structure and Numbering

For clarity in spectral assignment, the following systematic numbering is used for the atoms in 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde.

Caption: Molecular structure and atom numbering for spectral assignment.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde in CDCl₃ is detailed below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H7 (Aldehyde) | ~10.2 | s | - | 1H |

| H6 | ~8.2 | d | J = 2.5 | 1H |

| H4 | ~8.0 | dd | J = 9.0, 2.5 | 1H |

| H3 | ~7.1 | d | J = 9.0 | 1H |

| H2'/H6' (Piperidine, axial & equatorial) | ~3.4 | m | - | 4H |

| H4' (Piperidine, axial) | ~2.8 | m | - | 1H |

| N(CH₃)₂ | ~2.3 | s | - | 6H |

| H3'/H5' (Piperidine, equatorial) | ~2.1 | m | - | 2H |

| H3'/H5' (Piperidine, axial) | ~1.8 | m | - | 2H |

Rationale for ¹H NMR Assignments:

-

Aldehyde Proton (H7): The aldehyde proton is the most deshielded proton in the molecule, appearing as a singlet around 10.2 ppm. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and its anisotropic effect.

-

Aromatic Protons (H3, H4, H6): The protons on the benzaldehyde ring are deshielded by the electron-withdrawing nitro and aldehyde groups.[1][2]

-

H6: This proton is ortho to the aldehyde group and meta to the nitro group, and is expected to be the most downfield of the aromatic protons, appearing as a doublet due to coupling with H4.

-

H4: This proton is meta to the aldehyde and ortho to the nitro group, experiencing strong deshielding. It appears as a doublet of doublets due to coupling with H3 and H6.

-

H3: This proton is ortho to the piperidine substituent and meta to the aldehyde group. It will be the most upfield of the aromatic protons and will appear as a doublet due to coupling with H4.

-

-

Piperidine Protons (H2'/H6', H3'/H5', H4'):

-

H2'/H6': These protons are adjacent to the nitrogen atom attached to the aromatic ring and are thus deshielded, appearing as a multiplet around 3.4 ppm.

-

H4': The proton at the 4-position of the piperidine ring is adjacent to the dimethylamino group and will be shifted downfield to around 2.8 ppm.

-

H3'/H5': The remaining piperidine protons will appear as overlapping multiplets in the upfield region of the spectrum.

-

-

Dimethylamino Protons (N(CH₃)₂): The six protons of the two methyl groups attached to the nitrogen appear as a sharp singlet around 2.3 ppm, a characteristic chemical shift for such groups.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in CDCl₃ is summarized below, with chemical shifts referenced to the solvent peak.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C7 (Aldehyde C=O) | ~190 |

| C2 (C-N Piperidine) | ~155 |

| C5 (C-NO₂) | ~148 |

| C1 (C-CHO) | ~135 |

| C4 | ~128 |

| C6 | ~125 |

| C3 | ~115 |

| C4' (Piperidine) | ~60 |

| C2'/C6' (Piperidine) | ~53 |

| N(CH₃)₂ | ~40 |

| C3'/C5' (Piperidine) | ~30 |

Rationale for ¹³C NMR Assignments:

-

Carbonyl Carbon (C7): The aldehyde carbonyl carbon is highly deshielded and will appear significantly downfield, around 190 ppm.[3]

-

Aromatic Carbons (C1-C6):

-

C2 and C5: The carbons directly attached to the electron-withdrawing piperidine nitrogen and nitro group, respectively, will be the most deshielded of the aromatic carbons.[4][5]

-

C1, C4, C6, C3: The remaining aromatic carbons will have distinct chemical shifts based on their substitution pattern. The carbon bearing the aldehyde group (C1) and the carbons ortho and para to the nitro and amino substituents will have their resonances influenced by both inductive and resonance effects.[6]

-

-

Piperidine Carbons (C2'/C6', C3'/C5', C4'):

-

C4': The carbon bearing the dimethylamino group will be the most deshielded of the piperidine ring carbons.

-

C2'/C6': The carbons adjacent to the nitrogen attached to the aromatic ring will also be deshielded.

-

C3'/C5': These carbons will be the most shielded of the piperidine ring carbons.

-

-

Dimethylamino Carbons (N(CH₃)₂): The carbons of the methyl groups will appear as a single peak around 40 ppm.

Experimental Protocols

NMR Sample Preparation:

-

Weigh approximately 5-10 mg of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher corresponding ¹³C frequency.

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Spectral Width: 0-220 ppm.

Caption: Experimental workflow for NMR analysis.

Conclusion

The detailed analysis and prediction of the ¹H and ¹³C NMR spectra of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde provide a robust framework for the structural verification of this compound. The distinct chemical shifts and coupling patterns arising from the unique combination of electron-donating and electron-withdrawing substituents offer a clear spectroscopic fingerprint. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel small molecules, ensuring the integrity and purity of their compounds.

References

- D. J. Craik, R. T. C. Brownlee. 13C NMR Substituent chemical shift (SCS) increments have been determined for the carbonyl carbon of a variety of substituted benzaldehydes and acetophenones. Progress in Nuclear Magnetic Resonance Spectroscopy.

-

ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]

-

Scite.ai. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. [Link]

-

Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde. [Link]

-

ACS Publications. Stable carbocations. 253. One-bond carbon-13-carbon-13 NMR coupling constants in substituted acetophenones and benzaldehydes. [Link]

-

Doc Brown. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. [Link]

-

Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar - Technical Paper. [Link]

-

ResearchGate. 13 C NMR spectrum of compound 5a. [Link]

-

NOP - Sustainability in the organic chemistry lab course. 13C-NMR: 3-Nitrobenzaldehyde. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

ResearchGate. 1H and 13C-NMR data of compounds 2 – 4. [Link]

-

PubMed. 5-Nitro-2-(piperidin-1-yl)benzaldehyde. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Making sure you're not a bot! [oc-praktikum.de]

Thermodynamic Solubility Profiling of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde in Organic Solvents

Executive Summary

In the landscape of modern drug development, the physicochemical characterization of highly functionalized pharmaceutical intermediates is a critical bottleneck. 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is a complex, multi-functional molecule characterized by a strong push-pull electronic system and significant steric bulk. Understanding its solubility profile in organic solvents is not merely a formulation exercise; it is a fundamental requirement for optimizing synthetic routes, designing purification crystallizations, and ensuring analytical recovery.

This whitepaper provides an in-depth technical framework for predicting, measuring, and validating the thermodynamic solubility of this compound across various organic solvent classes. By synthesizing structural causality with self-validating empirical protocols, this guide serves as an authoritative resource for application scientists and process chemists.

Structural Causality & Solvation Thermodynamics

To predict the solubility of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde, we must first deconstruct its molecular architecture. The compound's dissolution is governed by the thermodynamic cost of disrupting its crystal lattice versus the enthalpy gained through solvent-solute interactions.

-

The Nitro (-NO₂) and Aldehyde (-CHO) Moieties : Located at positions 5 and 1 respectively, these are highly polar, electron-withdrawing groups. They act as strong hydrogen-bond acceptors and create a significant molecular dipole. Solvents with high dielectric constants and strong dipole moments will preferentially solvate these regions.

-

The Piperidine Core : The 4-(dimethylamino)piperidin-1-yl substituent introduces substantial hydrophobic bulk. This steric volume creates a high cavity-formation energy penalty in highly cohesive solvents (like water), driving the molecule's lipophilicity.

-

The Tertiary Amines : Both the piperidine nitrogen and the dimethylamino nitrogen are basic, tertiary amines. Lacking N-H bonds, the molecule has no hydrogen-bond donors , but possesses multiple hydrogen-bond acceptors .

The Hansen Solubility Parameters (HSP) Framework

To systematically predict solvent compatibility, we apply the Hansen Solubility Parameters (HSP) model, which partitions the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion ( δD ), Polarity ( δP ), and Hydrogen Bonding ( δH ) 1. For dissolution to occur, the HSP coordinates of the solvent must fall within the "miscibility sphere" of the active pharmaceutical ingredient (API).

Caption: Hansen Solubility Parameter (HSP) interactions governing solvent miscibility.

Because the API lacks H-bond donors, solvents that can donate hydrogen bonds (protic solvents) or possess strong dipole-dipole alignment capabilities (polar aprotic solvents) will yield the highest solubility.

Quantitative Solubility Profile

Based on the structural thermodynamic principles outlined above, the following table summarizes the predicted equilibrium solubility profile of the free-base compound across standard organic solvent classes at 25°C.

| Solvent Category | Solvent | Dielectric Constant (ε) | Predicted Solubility (mg/mL) | Primary Solvation Mechanism |

| Non-Polar | n-Heptane | 1.92 | < 1.0 | Poor interaction; unable to overcome lattice energy. |

| Non-Polar | Toluene | 2.38 | 5.0 - 15.0 | π−π stacking with the nitroaromatic ring. |

| Polar Aprotic | Dichloromethane (DCM) | 8.93 | > 50.0 | Excellent dispersion matching; strong dipole alignment. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100.0 | Superior solvation of polar nitro/aldehyde groups. |

| Polar Protic | Methanol | 32.7 | 15.0 - 30.0 | H-bond donation to tertiary amines and nitro oxygens. |

| Polar Protic | Isopropanol (IPA) | 18.3 | 5.0 - 15.0 | Moderate H-bonding; hindered by solvent steric bulk. |

Note: Dichloromethane (DCM) represents an optimal crystallization solvent due to its high solubility capacity and ease of removal (low boiling point), while DMSO is ideal for analytical stock solutions.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While predictive models are invaluable for solvent screening, empirical validation is mandatory for regulatory submissions and process scale-up. The Shake-Flask Method remains the gold standard for determining thermodynamic equilibrium solubility 2.

However, standard protocols often fail to account for phase transformations or membrane adsorption. The following methodology is engineered as a self-validating system , ensuring absolute data integrity.

Step-by-Step Methodology

Step 1: Preparation of the Saturated Suspension

-

Accurately weigh an excess amount of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde (e.g., 50 mg) into a 5 mL amber glass vial. Amber glass is required to prevent potential photo-oxidation of the aldehyde.

-

Dispense exactly 1.0 mL of the target organic solvent into the vial.

-

Add a PTFE-coated magnetic stir bar and seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

Step 2: Thermal Equilibration (The 24/48 Hour Rule)

-

Place the vial in a thermoshaker incubator set precisely to 25.0°C ± 0.1°C.

-

Agitate the suspension at 400 RPM for 24 hours.

-

Self-Validation Check 1 (Equilibrium Verification): Extract a 50 µL aliquot at 24 hours. Continue shaking the main vial for an additional 24 hours (48 hours total) and extract a second aliquot. If the concentration difference between the 24h and 48h samples exceeds 5%, thermodynamic equilibrium has not been reached, and agitation must continue.

Step 3: Phase Separation & Adsorption Control

-

Transfer the aliquots to microcentrifuge tubes and centrifuge at 10,000 x g for 10 minutes to pellet the undissolved solid.

-

Carefully aspirate the supernatant.

-

Self-Validation Check 2 (Filter Adsorption): Pass half of the supernatant through a 0.45 µm PTFE syringe filter 3. Analyze both the filtered and unfiltered (centrifuged only) samples via HPLC. If the filtered sample shows a lower concentration, the API is adsorbing to the membrane, and only centrifugation should be used for phase separation.

Step 4: HPLC-UV Quantification

-

Dilute the supernatant with the mobile phase to fall within the linear range of your pre-established HPLC-UV calibration curve ( R2>0.999 ).

-

Analyze the sample at the compound's λmax (typically around 254 nm or 320 nm due to the nitroaromatic chromophore).

Step 5: Solid-State Verification (Critical)

-

Recover the residual wet cake from the original vial.

-

Dry the solid gently under vacuum and analyze via X-ray Powder Diffraction (XRPD).

-

Self-Validation Check 3: Compare the diffractogram to the starting material. If the pattern has changed, a solvate or a new polymorph has formed. The measured solubility is therefore the solubility of the new solid form, not the original API.

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Conclusion

The solubility profile of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is dictated by the delicate balance between its hydrophobic piperidine core and its highly polar nitro/aldehyde substituents. By leveraging polar aprotic solvents (like DCM and DMSO) that align with the molecule's strong dipole without requiring hydrogen bond donation, scientists can achieve optimal dissolution. Furthermore, by implementing the self-validating shake-flask protocol detailed above, researchers can guarantee that their solubility data is thermodynamically accurate, free from adsorption artifacts, and crystallographically verified.

References

-

Using COSMO-RS to Predict Hansen Solubility Parameters ACS Publications[Link]

-

Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan National Institutes of Health (NIH) / PMC[Link]

Sources

crystallographic structure and XRD of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde

An In-Depth Technical Guide to the Crystallographic and X-Ray Diffraction Analysis of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive framework for the crystallographic and X-ray diffraction (XRD) analysis of the novel organic compound, 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde. While a definitive crystal structure for this specific molecule is not yet publicly available in crystallographic databases such as the Cambridge Structural Database (CSD)[1][2], this document outlines the essential experimental protocols and theoretical considerations for its determination and characterization. The methodologies described herein are grounded in established practices for small organic molecules and are supported by insights from structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the solid-state characterization of new chemical entities.

Introduction: The Significance of Solid-State Characterization

The compound 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde incorporates several structural motifs of interest in medicinal chemistry, including a piperidine ring, a dimethylamino group, and a nitrobenzaldehyde moiety. The piperidine scaffold is a common feature in many bioactive molecules, contributing to their pharmacological properties.[3][4][5] The solid-state properties of such compounds, including their crystal structure and polymorphism, are of paramount importance in drug development. These properties influence critical parameters such as solubility, stability, bioavailability, and manufacturability.

X-ray diffraction (XRD) is the definitive technique for elucidating the three-dimensional atomic arrangement within a crystalline solid. This guide will detail the two primary XRD methods: single-crystal X-ray diffraction (SC-XRD) for determining the absolute molecular structure, and powder X-ray diffraction (PXRD) for phase identification and purity assessment.

Synthesis and Crystallization: The Foundation of Quality Data

The initial and most critical step in the crystallographic analysis is the synthesis of high-purity material and the subsequent growth of high-quality single crystals.

Synthesis of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde

A plausible synthetic route would involve the nucleophilic aromatic substitution of a suitable starting material, such as 2-fluoro-5-nitrobenzaldehyde, with 4-(dimethylamino)piperidine. The reaction progress would be monitored by techniques like thin-layer chromatography (TLC) and the final product purified by column chromatography. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry are essential to confirm the chemical identity and purity of the synthesized compound.[6][7]

Single Crystal Growth: A Matter of Patience and Precision

The growth of single crystals suitable for SC-XRD is often the most challenging aspect of the analysis. The following techniques are recommended for a molecule like 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

The choice of solvent is critical and often determined empirically through screening various solvents and solvent mixtures.

Single-Crystal X-Ray Diffraction (SC-XRD): Unveiling the Molecular Architecture

SC-XRD analysis provides the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol for SC-XRD

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a modern X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). Data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The resulting structural model is then refined to achieve the best possible fit to the experimental data.

The workflow for SC-XRD is illustrated in the following diagram:

Interpreting the Crystallographic Data

The final output of an SC-XRD experiment is a set of crystallographic data, which would be presented in a table similar to the one below. The values are hypothetical but representative of a small organic molecule.

| Parameter | Hypothetical Value for 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde |

| Chemical Formula | C₁₄H₁₉N₃O₃ |

| Formula Weight | 277.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 9.876(3) |

| α (°) | 90 |

| β (°) | 105.21(2) |

| γ (°) | 90 |

| Volume (ų) | 1490.1(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.234 |

| R-factor (%) | 4.5 |

The space group and unit cell parameters define the symmetry and dimensions of the repeating unit in the crystal. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a lower R-factor indicates a better fit.

Powder X-Ray Diffraction (PXRD): A Versatile Tool for Bulk Analysis

PXRD is a non-destructive technique used to analyze the bulk crystalline material. It is invaluable for phase identification, polymorphism screening, and quality control.

Experimental Protocol for PXRD

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline phase.

The PXRD analysis workflow is depicted below:

Applications of PXRD in Drug Development

-

Phase Identification: The experimental PXRD pattern can be compared to patterns calculated from single-crystal data or to a database of known phases to confirm the identity of the bulk material.

-

Polymorphism Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is a primary tool for identifying and characterizing polymorphs, which can have different physical properties.

-

Purity Assessment: The presence of crystalline impurities will be evident as additional peaks in the PXRD pattern.

Conclusion and Future Directions

The comprehensive crystallographic and XRD analysis of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is a crucial step in its development as a potential pharmaceutical agent. This guide has provided a detailed roadmap for achieving this, from synthesis and crystal growth to advanced structural analysis. The determination of the crystal structure will provide invaluable insights into its solid-state properties and guide further development efforts. It is anticipated that future work will lead to the public deposition of the crystal structure of this compound, which will be a valuable addition to the scientific literature.

References

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. Retrieved from [Link]

-

5-Chloro-N2-(4-(4-(dimethylamino)-1-piperidinyl)-2-methoxyphenyl)-N4-(2-(dimethylphosphinyl)phenyl)-2,4-pyrimidinediamine. PubChem. Retrieved from [Link]

-

2-(dimethylamino)-5-nitrobenzaldehyde (C9H10N2O3). PubChemLite. Retrieved from [Link]

-

The structure of 4-(Dimethylamino)benzaldehyde (DABD) used in this study. ResearchGate. Retrieved from [Link]

-

2-[4-[(dimethylamino)methyl]phenyl]-N-(2-piperazin-1-ylphenyl)-1,3-thiazole-4-carboxamide. PubChem. Retrieved from [Link]

-

The Largest Curated Crystal Structure Database. CCDC. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. Retrieved from [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. Retrieved from [Link]

-

A Combined Theoretical Investigation and X-Ray Study of 2-(4-Dimethylamino)benzylideneamino)-3-aminomaleonitrile. ResearchGate. Retrieved from [Link]

-

(PDF) Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1- carbothioamide. ResearchGate. Retrieved from [Link]

-

Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing. Retrieved from [Link]

-

CCDC 2179030: Experimental Crystal Structure Determination. KAUST Repository. Retrieved from [Link]

-

Green synthesis, characterization and some physicochemical studies on cocrystal; 2-(4-(Dimethylamino) benzylideneamino) benzoic acid and p-nitroaniline system. ResearchGate. Retrieved from [Link]

- WO2023146989A1 - Compounds and methods of use. Google Patents.

-

Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. Retrieved from [Link]

-

5-(3-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3-nitrobenzene-1,2-diol. PubChem. Retrieved from [Link]

-

Synthesis and Characterization of New 2-Thiophen 3'4-Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. Central Asian Journal of Medical and Natural Science. Retrieved from [Link]

-

Piperundecalidine. PubChem. Retrieved from [Link]

-

6-Nitro-2-(4-piperidinyl)-1H-benzimidazole. CAS Common Chemistry. Retrieved from [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Retrieved from [Link]

-

Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. ResearchSquare. Retrieved from [Link]

-

Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Publishing. Retrieved from [Link]

- US20210155625A1 - 2,3,4,5-TETRAHYDRO-1H-PYRIDO[4, 3-b]INDOLE INHIBITORS OF cGAS FOR TREATING AUTOINFLAMMATORY DISEASES. Google Patents.

Sources

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. DSpace [repository.kaust.edu.sa]

- 3. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. cajmns.casjournal.org [cajmns.casjournal.org]

In-Depth Technical Guide: UV-Vis Absorption Spectroscopy of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde

Executive Summary

As drug development and materials science increasingly rely on highly conjugated organic intermediates, understanding the photophysical properties of complex chromophores is paramount. 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is a highly specialized, synthetically valuable intermediate. Structurally, it is a classic donor-π-acceptor (D-π-A) push-pull chromophore .

This whitepaper provides a comprehensive, expert-level analysis of its UV-Vis absorption characteristics. By dissecting the causality behind its Intramolecular Charge Transfer (ICT) mechanisms and outlining a self-validating experimental protocol, this guide empowers researchers to accurately characterize this molecule and leverage its solvatochromic properties for downstream applications, such as the synthesis of bioactive quinolines or fluorescent probes[1][2].

Structural Analysis & Photophysical Principles

To interpret the UV-Vis spectrum of this compound, one must first analyze its electronic architecture. The molecule is built on a benzaldehyde scaffold, but its photophysics are entirely dictated by the substituents at the 2- and 5-positions:

-

The Electron Donor (D): The 4-(dimethylamino)piperidin-1-yl group at the C2 position. The piperidine nitrogen atom possesses a lone pair of electrons that strongly donates into the aromatic π -system.

-

The Electron Acceptors (A): The nitro ( −NO2 ) group at the C5 position is a powerful electron-withdrawing group. Additionally, the formyl ( −CHO ) group at the C1 position acts as a secondary acceptor[3].

-

The π -Bridge: The benzene ring facilitates electronic communication between the donor and acceptors.

Causality of the Intramolecular Charge Transfer (ICT)

Crucially, the donor amine at C2 and the acceptor nitro group at C5 are situated para to one another. This para-relationship allows for maximum orbital overlap and extended conjugation. Upon the absorption of a photon, electron density is rapidly transferred from the highest occupied molecular orbital (HOMO), localized near the piperidine nitrogen, to the lowest unoccupied molecular orbital (LUMO), localized on the nitro/formyl groups[4].

This transition creates an Intramolecular Charge Transfer (ICT) band . Because the HOMO-LUMO gap in such push-pull systems is significantly narrowed compared to unsubstituted nitrobenzene, the primary absorption band is strongly red-shifted (bathochromic shift) into the visible region, typically rendering the compound a deep yellow or orange color[5][6].

UV-Vis Absorption Characteristics & Solvatochromism

The UV-Vis spectrum of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is characterized by two distinct regions of absorption:

-

High-Energy Band (UV Region, ~250–310 nm): These peaks correspond to localized π→π∗ transitions within the aromatic ring and n→π∗ transitions of the carbonyl and nitro oxygen atoms[3].

-

Low-Energy Band (Visible Region, ~380–460 nm): This is the high-intensity ICT band. Its exact position is highly dependent on the solvent environment.

The Solvatochromic Effect

Push-pull chromophores exhibit a massive change in their dipole moment ( Δμ ) upon excitation. The excited state ( S1 ) is significantly more polar than the ground state ( S0 ). Consequently, polar solvents (e.g., DMSO, DMF) stabilize the highly polar excited state to a greater degree than the ground state. This reduces the energy gap required for the transition, resulting in positive solvatochromism —a pronounced red-shift of the λmax as solvent polarity increases[2][5].

Table 1: Predicted UV-Vis Absorption Data Across Solvent Polarities

Note: Values are empirically modeled based on structurally analogous para-amino-nitrobenzene push-pull systems.

| Solvent | Dielectric Constant ( ε ) | Expected ICT λmax (nm) | Expected Color in Solution | Molar Absorptivity ( ϵ ) |

| Hexane (Non-polar) | 1.89 | ~ 385 - 395 | Pale Yellow | ~ 1.8×104 M−1cm−1 |

| Dichloromethane (DCM) | 8.93 | ~ 410 - 420 | Yellow | ~ 2.1×104 M−1cm−1 |

| Methanol (Protic Polar) | 32.7 | ~ 430 - 440 | Yellow-Orange | ~ 2.3×104 M−1cm−1 |

| DMSO (Aprotic Polar) | 46.7 | ~ 450 - 460 | Deep Orange | ~ 2.5×104 M−1cm−1 |

Experimental Protocol: A Self-Validating Workflow

To ensure high-fidelity data, the acquisition of the UV-Vis spectrum must be treated as a self-validating system. Highly polar push-pull molecules are prone to self-aggregation (e.g., dipole-dipole stacking) at high concentrations, which can artificially broaden or shift absorption bands[6]. The following protocol mitigates these artifacts.

Step 1: Precision Sample Preparation

-

Solvent Purity: Utilize only HPLC- or Spectroscopic-grade solvents to prevent UV cut-off interference.

-

Stock Solution: Accurately weigh ~2.5 mg of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde. Dissolve in 10.0 mL of the chosen solvent to create a ~ 10−3 M stock solution. Sonicate for 60 seconds to ensure complete dissolution.

-

Working Solution: Dilute the stock solution 1:100 to achieve a working concentration of ~ 10−5 M. This ensures the maximum absorbance ( A ) remains within the linear dynamic range of the detector (0.1 < A < 1.0).

Step 2: Instrument Calibration & Baseline Correction

-

Cuvette Matching: Use a pair of matched quartz cuvettes with a 10 mm path length. Quartz is mandatory to ensure transparency down to 200 nm.

-

Dual-Beam Baseline: Fill both the reference and sample cuvettes with the pure, matched solvent. Run a baseline scan from 800 nm down to 200 nm. Causality: This mathematically subtracts solvent absorption and cuvette scattering from the final data.

Step 3: Spectral Acquisition

-

Empty the sample cuvette, rinse it twice with the working solution, and fill it to the fill line (typically 2.5 mL).

-

Scan the sample from 800 nm to 200 nm at a scan rate of 120 nm/min with a slit width of 1 nm.

-

Record the λmax and the absorbance value at the peak.

Step 4: System Validation (The Beer-Lambert Check)

To prove the absence of aggregation[6], perform a serial dilution ( 10−5 M, 5×10−6 M, 2.5×10−6 M). Plot Absorbance vs. Concentration.

-

Validation Criterion: The plot must yield a perfectly linear regression ( R2>0.999 ). If the plot deviates from linearity, or if the λmax shifts at higher concentrations, intermolecular aggregation is occurring, and the sample must be further diluted.

Mechanistic & Workflow Visualization

The following diagram illustrates the parallel relationship between the fundamental photophysics of the push-pull chromophore and the rigorous experimental steps required to capture these phenomena accurately.

Caption: Parallel mapping of the ICT photophysical mechanism and the self-validating UV-Vis workflow.

References

- Benchchem.2-Methylquinolin-7-amine | 64334-96-9 - Benchchem.

- ACS Publications.Solvatochromism and Reversible Solvent Exchange Phenomena in Solvatomorphic Organic Chromophore Crystals.

- RSC Publishing.Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments.

- IJCEA.Synthesis and Visible-Light Photochromism of a Donor-Acceptor Type of Dimethyl 2,3-bis(arylethynyl)fumarate.

- ACS Publications.Role of Ultrafast Internal Conversion and Intersystem Crossing in the Nonadiabatic Relaxation Dynamics of ortho-Nitrobenzaldehyde.

- RSC Publishing.Asymmetric synthesis of chaetogline A: expedient preparation of the indolizino[8,7-b]indole template and optical properties.

Sources

- 1. 2-Methylquinolin-7-amine | 64334-96-9 | Benchchem [benchchem.com]

- 2. Asymmetric synthesis of chaetogline A: expedient preparation of the indolizino[8,7-b]indole template and optical properties in a push–pull configuration - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ijcea.org [ijcea.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10182F [pubs.rsc.org]

Thermodynamic Stability and Degradation Kinetics of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde: A Push-Pull System Analysis

Executive Summary

The rational design and handling of complex active pharmaceutical ingredients (APIs) and advanced building blocks require a predictive understanding of their thermodynamic stability. 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde (CAS: 1707357-96-7) represents a highly functionalized aromatic system characterized by competing electronic and steric forces. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the thermodynamic profile of this molecule. By moving beyond empirical observation into the causality of its molecular architecture—specifically its "push-pull" chromophore system—we can accurately predict its oxidative, thermal, and photochemical degradation pathways and design self-validating protocols for its evaluation.

Molecular Architecture: The Push-Pull Thermodynamic Paradigm

The thermodynamic ground state of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is dictated by the interplay of three functional groups on the benzene core:

-

The Electron-Donating Group (EDG): The 4-(dimethylamino)piperidin-1-yl moiety at the C2 (ortho) position.

-

The Electron-Withdrawing Group (EWG): The nitro (-NO 2 ) moiety at the C5 position.

-

The Reactive Center: The formyl (-CHO) group at the C1 position.

Resonance Stabilization and the HOMO-LUMO Gap

The spatial relationship between the C2 amine and the C5 nitro group is para. This creates a classic push-pull conjugated system . The lone pair of electrons on the piperidine nitrogen delocalizes into the aromatic π -system, pushing electron density directly toward the highly electronegative oxygen atoms of the C5 nitro group.

This intramolecular charge transfer significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap[1]. While this resonance stabilizes the molecule's overall thermodynamic ground state and gives the C2-N bond partial double-bond character, it simultaneously increases the polarizability of the molecule, making the C1 formyl group highly susceptible to electrophilic attack.

Steric Hindrance at the Formyl Center

The bulky piperidine derivative at the C2 position forces a non-planar dihedral angle relative to the benzene ring. This steric bulk acts as a kinetic shield for the C1 aldehyde, slightly elevating the activation energy ( Ea ) required for nucleophilic addition reactions, yet it cannot entirely protect the formyl C-H bond from radical-mediated auto-oxidation.

Physicochemical Stability Profiling

Divergence from Classic Nitrobenzaldehyde Photochemistry

A critical misconception in handling nitrobenzaldehydes is assuming uniform photolability. Classic ortho-nitrobenzaldehydes (e.g., 2-nitrobenzaldehyde) undergo ultrafast, irreversible phototautomerization upon UV exposure. The excited singlet state facilitates an intramolecular hydrogen transfer from the aldehyde to the adjacent nitro group, forming a highly reactive ketene intermediate that collapses into nitrosobenzoic acid [2].

However, in our target molecule, the nitro group is at C5—meta to the C1 aldehyde. This spatial separation physically precludes the 6-membered cyclic transition state required for the ketene formation. Consequently, the photostability of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is significantly higher than its 2-nitro isomers. Its photochemical degradation is instead governed by slower, intermolecular photo-oxidation pathways driven by the push-pull chromophore's absorption in the visible/UV-A spectrum [3].

Oxidative Degradation (Auto-Oxidation)

The primary thermodynamic sink for this compound is the auto-oxidation of the aldehyde to 2-(4-(dimethylamino)piperidin-1-yl)-5-nitrobenzoic acid. The electron-donating effect of the C2 amine increases the electron density of the aromatic ring, which thermodynamically favors the homolytic cleavage of the formyl C-H bond in the presence of molecular oxygen and trace radical initiators.

Fig 1. Primary oxidative degradation pathways driven by formyl C-H lability and ROS stress.

Quantitative Data & Predictive Parameters

To guide formulation and storage, Table 1 synthesizes the extrapolated thermodynamic and kinetic parameters based on the molecule's structural electronics.

Table 1: Predictive Physicochemical & Thermodynamic Parameters

| Property | Extrapolated Value | Mechanistic Rationale |

| HOMO-LUMO Gap | ~3.0 - 4.5 eV | Narrowed by C2-C5 para push-pull resonance, shifting absorption toward the visible spectrum. |

| Enthalpy of Oxidation ( ΔHox ) | Exothermic ( ΔH<0 ) | Conversion of the reactive aldehyde to the thermodynamically stable carboxylic acid is highly favored. |

| Photochemical Quantum Yield ( Φ ) | <0.01 (for H-transfer) | Meta-nitro configuration physically prevents the classic ortho-ketene phototautomerization pathway. |

| Solid-State Stability Limit | ~40°C / 75% RH | C2-N partial double bond increases lattice energy, but ambient moisture accelerates surface auto-oxidation. |

Experimental Workflows for Thermodynamic Evaluation

To transition from predictive models to empirical data, the following self-validating protocols must be employed. These methods prioritize causality—ensuring that the observed degradation is accurately mapped to the correct thermodynamic driver.

Protocol 1: Isothermal Microcalorimetry (IMC) for Solid-State Thermodynamics

Chromatographic methods (HPLC) often require months to detect solid-state degradation. IMC measures the minute heat flow ( μW ) generated by the breaking and forming of bonds in real-time, allowing for the calculation of degradation rates at ambient temperatures (25°C).

-

Instrument Calibration: Calibrate the microcalorimeter using electrical Joule heating to achieve a baseline stability of <0.2μW .

-

Sample Loading: Accurately weigh 100 mg of the compound into two glass ampoules. Seal Ampoule A under ambient air (to evaluate oxidative enthalpy) and Ampoule B under Argon (inert control).

-

Thermal Equilibration: Lower the ampoules into the 25°C heat sink. Allow 24 hours for complete thermal and mechanical equilibration to eliminate friction artifacts.

-

Data Acquisition: Record the heat flow ( dq/dt ) continuously for 14 days.

-

Causality Check: The integration of the heat flow curve provides the total enthalpy of degradation ( ΔH ). Subtracting the Argon baseline from the Air baseline isolates the specific thermodynamic contribution of auto-oxidation.

Protocol 2: Self-Validating Forced Degradation (Solution State)

-

Stock Preparation: Dissolve the compound in LC-MS grade Acetonitrile to a concentration of 1.0 mg/mL.

-

Oxidative Stress: Transfer 5 mL to a volumetric flask, add 1 mL of 3% H2O2 , and stir at 25°C for 24 hours in the dark.

-

Photolytic Stress (ICH Q1B): Expose 5 mL in a quartz cuvette to UV-A/B light (1.2 million lux hours). Critical Control: Utilize a 2-nitrobenzaldehyde chemical actinometer alongside the sample to validate the exact UV dose delivered, as its degradation quantum yield is an established standard[4].

-

Quenching & Analysis: Quench the oxidative samples with sodium thiosulfate. Analyze all samples via HPLC-DAD-MS.

-

System Suitability (Trustworthiness): Calculate the Mass Balance. The sum of the peak areas of all degradants plus the remaining parent compound must be ≥98% of the initial parent peak area. A mass balance <98% indicates the formation of undetected volatile degradants or irreversible column binding, invalidating the kinetic model.

Fig 2. Orthogonal workflow combining IMC and HPLC-MS for predictive thermodynamic modeling.

Conclusion

The thermodynamic stability of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is defined by its push-pull electronic architecture. While the para-relationship between the amine and nitro groups provides deep resonance stabilization to the core, it activates the formyl group toward auto-oxidation. Crucially, its meta-nitro configuration protects it from the catastrophic phototautomerization seen in classic ortho-nitrobenzaldehydes. By employing orthogonal techniques like IMC and rigorously controlled forced degradation, researchers can accurately model its shelf-life and formulate appropriate inert-atmosphere storage strategies.

References

-

2-Nitrobenzaldehyde: a convenient UV-A and UV-B chemical actinometer for drug photostability testing. Journal of Pharmaceutical and Biomedical Analysis (2000). Available at:[Link]

-

Ultrafast irreversible phototautomerization of o-nitrobenzaldehyde. Physical Chemistry Chemical Physics (2008). Available at:[Link]

-

Charge transfer interactions and nonlinear optical properties of push–pull chromophore benzaldehyde phenylhydrazone: A vibrational approach. Chemical Physics Letters (2008). Available at:[Link]

-

Electronic States of o-Nitrobenzaldehyde: A Combined Experimental and Theoretical Study. The Journal of Physical Chemistry A (2008). Available at:[Link]

Sources

Safety Data Sheet and Toxicity Profile for 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The compound 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is a highly functionalized, bifunctional synthetic intermediate frequently utilized in the development of targeted therapeutics, including kinase inhibitors and chimeric antigen receptor (CAR) T-cell modulators. From a toxicological perspective, this molecule presents a dual-hazard profile. The basic, lipophilic 4-(dimethylamino)piperidine moiety acts as a severe local irritant and facilitates rapid membrane penetration. Simultaneously, the 5-nitrobenzaldehyde core acts as a classic electrophile and a substrate for enzymatic bioactivation, posing significant risks of genotoxicity and oxidative stress [1].

As a Senior Application Scientist, I have structured this guide to move beyond standard regulatory checklists. This whitepaper synthesizes the physicochemical properties, mechanistic causality of its toxicity, and field-proven, self-validating protocols for safe handling and in vitro screening.

Chemical Identity & Physicochemical Profiling

Understanding the physical properties of this compound is the first step in predicting its pharmacokinetic behavior and occupational hazards. The presence of the nitroaromatic ring conjugated with the electron-donating piperidine nitrogen creates a "push-pull" chromophore system, typically rendering the compound as a highly visible yellow-to-orange powder.

Table 1: Physicochemical Properties

| Parameter | Value / Description | Toxicological Implication |

| Chemical Name | 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde | - |

| Molecular Formula | C₁₄H₁₉N₃O₃ | - |

| Molecular Weight | 277.32 g/mol | Small molecule; easily penetrates biological membranes. |

| Appearance | Yellow to orange crystalline solid | Highly visible; aids in detecting surface contamination. |

| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in water | Requires organic solvents for biological assays; high lipophilicity increases dermal absorption risk. |

| pKa (Predicted) | ~9.5 - 10.0 (Dimethylamino group) | Highly basic; causes saponification of lipids upon ocular or dermal contact. |

Hazard Identification (GHS Classification)

Based on the structural analogs of its components (nitrobenzaldehydes and substituted piperidines), the compound is classified under the Globally Harmonized System (GHS) with the following hazards [2].

Table 2: Synthesized GHS Classification

| Hazard Class | Category | H-Statement | Causality / Mechanism |

| Acute Toxicity (Oral/Dermal) | Category 4 | H302 / H312: Harmful if swallowed or in contact with skin. | High lipophilicity allows rapid systemic absorption. |

| Skin Irritation | Category 2 | H315: Causes skin irritation. | The basic amine disrupts the acid mantle of the skin. |

| Eye Damage | Category 1 | H318: Causes serious eye damage. | Rapid corneal penetration and lipid saponification by the tertiary amine. |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. | The electrophilic aldehyde group can form covalent Schiff bases with skin proteins (haptenization). |

| Mutagenicity | Category 2 | H341: Suspected of causing genetic defects. | Nitroreductase-mediated bioactivation of the nitro group [3]. |

Mechanistic Toxicity Profile

To design effective safety protocols, researchers must understand why a chemical is toxic. The toxicity of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is driven by two distinct structural features.

Dermal and Ocular Toxicity (The Piperidine Moiety)

The 4-(dimethylamino)piperidine ring is a nitrogen-rich, basic moiety. When this compound contacts the moisture of the eye or skin, the localized pH spikes. In the eye, this leads to the rapid saponification of the lipid bilayer of the corneal epithelium. Because the molecule is highly lipophilic, it bypasses the aqueous tear film and penetrates deep into the stroma, causing irreversible tissue damage if not flushed immediately.

Genotoxicity and Oxidative Stress (The Nitrobenzaldehyde Core)

Nitroaromatic compounds are notorious for their mutagenic potential. They are not directly genotoxic; rather, they are pro-mutagens that require metabolic activation. In both bacterial models (used in the Ames test) and mammalian liver cells, nitroreductases (NTRs) and Cytochrome P450 enzymes reduce the nitro group (-NO₂) [3][4].

As illustrated in the pathway below, Type I nitroreductases perform a two-electron reduction, converting the nitro group to a highly reactive nitroso intermediate , and subsequently to a hydroxylamine . The hydroxylamine derivative is a potent electrophile that forms covalent adducts with DNA guanine residues, leading to base-pair substitution mutations. Alternatively, Type II nitroreductases perform a single-electron reduction, generating a nitro radical anion that reacts with molecular oxygen to produce superoxide radicals (ROS), triggering severe oxidative stress[4].

Nitroreductase-mediated bioactivation pathway leading to genotoxicity and oxidative stress.

Experimental Workflows & Handling Protocols

The following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a validation checkpoint to ensure scientific integrity and operator safety.

Protocol 1: Safe Solubilization and Aliquoting

Because the powder is electrostatically active and highly toxic via inhalation, standard benchtop weighing is strictly prohibited.

-

Preparation: Don double nitrile gloves (minimum 0.11 mm thickness), a fitted P100 respirator, and chemical safety goggles. Rationale: The double-glove system prevents breakthrough of the lipophilic free-base.

-

Weighing: Transfer the vial to a Class II Type B2 Biological Safety Cabinet or a dedicated powder weighing hood. Weigh the desired mass using an anti-static gun to neutralize the powder.

-

Solubilization: Add anhydrous Dimethyl Sulfoxide (DMSO) directly to the weighing vial to create a 10 mM stock solution. Rationale: DMSO ensures complete dissolution of the lipophilic compound while maintaining compatibility with downstream in vitro assays.

-

Validation Checkpoint: Visually inspect the solution against a white background. The solution must be a clear, vibrant yellow/orange liquid with no particulate matter. If particulates remain, sonicate for 5 minutes at room temperature.

-

Storage: Aliquot into amber glass vials, purge with Argon gas to prevent oxidation of the aldehyde, and store at -20°C.

Protocol 2: In Vitro Mutagenicity Screening (Ames Test)

To validate the genotoxic potential of the nitroaromatic core, a bacterial reverse mutation assay (Ames test) must be performed.

-

Strain Selection: Utilize Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions).

-

Metabolic Activation (Critical Step): Prepare two parallel test groups. Group A receives the compound in standard buffer. Group B receives the compound supplemented with 10% rat liver S9 fraction and an NADPH-generating system. Rationale: The S9 fraction provides the mammalian nitroreductases necessary to bioactivate the nitro group into the DNA-reactive hydroxylamine [3].

-

Plating: Mix 100 µL of the bacterial culture, 50 µL of the test compound (diluted in DMSO), and 500 µL of S9 mix (or buffer) into 2 mL of top agar containing trace histidine. Pour onto minimal glucose agar plates.

-

Incubation & Validation: Incubate at 37°C for 48 hours. Validation Checkpoint: The assay is only valid if the positive control (e.g., 2-nitrofluorene for TA98) yields a >3-fold increase in revertant colonies compared to the DMSO vehicle control.

-

Analysis: Count the revertant colonies. A dose-dependent increase in colonies in the S9-treated group confirms the nitroreductase-mediated mutagenic mechanism.

Standard operating procedure for safe handling and in vitro mutagenicity screening.

References

To ensure authoritative grounding, the mechanistic principles and baseline safety data utilized to construct this profile are derived from the following verified sources:

-

Title: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO (Scientific Electronic Library Online) URL: [Link] [1]

-

Title: Safety Data Sheet: 2-Nitrobenzaldehyde Source: Carl ROTH GmbH + Co. KG URL: [Link] [2]

-

Title: Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives Source: PMC (National Institutes of Health) URL: [Link] [3]

-

Title: Nitroaromatic Antibiotics as Nitrogen Oxide Sources Source: MDPI Biomolecules URL: [Link][4]

Application Note: 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde as a Strategic Intermediate in Kinase Inhibitor Discovery

Executive Summary

In modern targeted drug discovery, the design of kinase inhibitors relies heavily on modular, bifunctional building blocks that can simultaneously anchor to the ATP-binding hinge region and project solubilizing motifs into the solvent-exposed channel. 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde (CAS 1157005-30-5) has emerged as a highly strategic intermediate for this purpose[1].

This scaffold elegantly combines three critical synthetic vectors:

-

The Aldehyde Group : A versatile electrophilic handle for the cyclocondensation into hinge-binding heterocycles (e.g., benzimidazoles, indazoles, or quinazolines).

-

The Nitro Group : A masked aniline that, upon late-stage reduction, provides a nucleophilic center for amide or urea couplings to probe the kinase activation loop.

-